molecular formula C11H13N3O2 B15379066 Ethyl 2,4-dicyano-2-(2-cyanoethyl)butanoate CAS No. 1112-27-2

Ethyl 2,4-dicyano-2-(2-cyanoethyl)butanoate

Cat. No.: B15379066
CAS No.: 1112-27-2
M. Wt: 219.24 g/mol
InChI Key: HHNLPWRXLZITCI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dicyano-2-(2-cyanoethyl)butanoate (CAS 1112-27-2) is a specialized organic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol. This ester derivative features multiple nitrile functional groups, which are valuable for further chemical transformations and synthesis of complex molecules. The compound's structure is characterized by a density of approximately 1.131 g/cm³ and a boiling point of around 479.7°C at 760 mmHg . Its refractive index is 1.474, and it has a high topological polar surface area of 97.7 Ų, which can influence its solubility and reactivity . Compounds with multiple nitrile groups, such as this one, are of significant interest in organic synthesis and materials science research. They can serve as key intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both ester and nitrile functionalities makes this reagent a versatile building block for cyclization reactions and the construction of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry . This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1112-27-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2,4-dicyano-2-(2-cyanoethyl)butanoate

InChI

InChI=1S/C11H13N3O2/c1-2-16-10(15)11(9-14,5-3-7-12)6-4-8-13/h2-6H2,1H3

InChI Key

HHNLPWRXLZITCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC#N)(CCC#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 2,4-Dicyano-2-(2-Cyanoethyl)Butanoate vs. Common Esters

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
This compound C₁₁H₁₃N₃O₂ 219.24 1.131 479.7 Ester, three cyano groups
Ethyl hexanoate C₈H₁₆O₂ 144.21 ~0.87 ~167 Ester
Ethyl octanoate C₁₀H₂₀O₂ 172.27 ~0.87 ~208 Ester
Ethyl butanoate C₆H₁₂O₂ 116.16 ~0.88 ~121 Ester

Key Observations:

Molecular Complexity: The target compound’s three cyano groups and branched structure contrast sharply with linear alkyl esters (e.g., ethyl hexanoate), which lack functional groups beyond the ester moiety.

Boiling Point and Volatility: this compound’s exceptionally high boiling point (479.7°C) versus simpler esters (e.g., ethyl hexanoate at ~167°C) underscores its low volatility . This aligns with studies showing that ester volatility inversely correlates with molecular weight and polarity .

Density and Polarity: Its higher density (1.131 g/cm³) compared to simpler esters (~0.87–0.88 g/cm³) reflects increased molecular packing and polarity due to cyano groups .

Functional and Application Differences

Reactivity and Stability

  • Cyano groups enhance electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with simple esters, which primarily undergo hydrolysis or transesterification.
  • The high thermal stability (boiling point >400°C) suggests suitability for high-temperature syntheses, unlike simpler esters that degrade at lower temperatures .

Contextual Data from Wine Chemistry

  • Volatility in Wines: Esters like ethyl hexanoate and ethyl octanoate are progressively lost during wine washings due to volatility . In contrast, the target compound’s low volatility would result in persistence in similar processes.
  • Sensory Impact: Branched esters (e.g., ethyl-3-methyl-butanoate) contribute red/blackberry aromas at concentrations above detection thresholds (e.g., 3 µg/L) . The target compound’s lack of volatility and high polarity preclude such sensory roles.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,4-dicyano-2-(2-cyanoethyl)butanoate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound’s synthesis likely involves multi-step cyanoalkylation and esterification. A plausible route includes:

Nucleophilic substitution : React ethyl 2,4-dibromobutanoate with sodium cyanide to introduce cyano groups at positions 2 and 4 .

Michael addition : Introduce the 2-cyanoethyl group via a base-catalyzed reaction with acrylonitrile .
Optimization requires strict control of stoichiometry, temperature (e.g., 50–70°C for cyanoalkylation), and catalysts (e.g., K₂CO₃ for deprotonation). Purity can be enhanced via recrystallization in ethanol or column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ester protons (δ 4.1–4.3 ppm for –OCH₂CH₃) and cyanoethyl protons (δ 2.5–3.0 ppm for –CH₂CN). Carbon signals for nitriles appear at δ 115–120 ppm .
  • IR Spectroscopy : Confirm nitrile stretches (C≡N) at 2240–2260 cm⁻¹ and ester carbonyl (C=O) at 1720–1740 cm⁻¹ .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₁N₃O₂ (exact mass calculated via HRMS) .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Moisture sensitivity : Nitriles and esters are prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in airtight containers .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Degradation monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like carboxylic acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA software to model electron density maps. The electron-withdrawing cyano groups increase electrophilicity at the ester carbonyl, favoring nucleophilic attack (e.g., by amines or alkoxides) .
  • Transition state analysis : Identify energy barriers for hydrolysis pathways under acidic/basic conditions .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity data for this compound?

  • Methodological Answer :
  • Dose-response profiling : Conduct assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to identify non-linear effects .
  • Metabolite screening : Use LC-MS/MS to detect in vitro degradation products that may interfere with bioactivity .
  • Structural analogs : Compare with derivatives lacking the 2-cyanoethyl group to isolate functional group contributions .

Q. How can researchers design a kinetic study to evaluate the compound’s degradation under varying pH conditions?

  • Methodological Answer :

Buffer preparation : Test pH 2–12 using HCl/NaOH buffers.

Sampling intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours.

Analytical quantification : Use UV-Vis spectroscopy (λ = 210 nm for nitriles) or GC-MS to track degradation .

Rate constant calculation : Apply pseudo-first-order kinetics models to determine half-lives .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking cyano group positions to cytotoxicity .
  • Machine learning : Train models on PubChem data to predict novel analogs with enhanced stability .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Impurity profiling : Use HPLC-DAD to identify byproducts (e.g., unreacted starting materials) .
  • Isotopic labeling : Introduce ¹³C-labeled cyanide to trace incomplete reactions via NMR .
  • Batch comparison : Apply ANOVA to assess significance of spectral variations .

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